6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide
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Overview
Description
6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines.
Introduction of the benzyloxy group: This step might involve the alkylation of a hydroxyl group with benzyl bromide in the presence of a base.
Formation of the isoxazole ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Coupling of the thiophene moiety: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions could vary widely depending on the specific substitution, but might include bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: As a lead compound for the development of new drugs, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its reaction. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
6-(benzyloxy)pyrimidine-4-carboxamide: Lacks the isoxazole and thiophene moieties.
N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide: Lacks the benzyloxy group.
6-(benzyloxy)-N-(3-(phenyl)isoxazol-5-yl)pyrimidine-4-carboxamide: Has a phenyl group instead of a thiophene group.
Uniqueness
The unique combination of the benzyloxy, thiophene, and isoxazole groups in 6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide may confer specific properties such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for further study.
Properties
IUPAC Name |
6-phenylmethoxy-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-19(22-18-9-14(23-26-18)16-7-4-8-27-16)15-10-17(21-12-20-15)25-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWVGYFDBIFQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=NO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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